S-4-Fluoro-3-methylphenylthioacetate
Description
S-4-Fluoro-3-methylphenylthioacetate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, with a thioacetate group attached to the sulfur atom
Properties
IUPAC Name |
S-(4-fluoro-3-methylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOJNNOMIPEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-4-Fluoro-3-methylphenylthioacetate typically involves the reaction of 4-fluoro-3-methylphenol with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired thioester. The reaction can be represented as follows:
4-Fluoro-3-methylphenol+Thioacetic acid→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-4-Fluoro-3-methylphenylthioacetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-4-Fluoro-3-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated thioesters on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions involving thioesters.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals that contain fluorine and sulfur atoms, which are known to enhance the biological activity and metabolic stability of drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific fluorine and sulfur functionalities.
Mechanism of Action
The mechanism of action of S-4-Fluoro-3-methylphenylthioacetate involves its interaction with molecular targets through its thioester and fluorine functionalities. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-Fluoro-3-methylphenylacetate: Similar structure but lacks the sulfur atom.
4-Fluoro-3-methylthiophenol: Contains a thiol group instead of a thioester.
4-Fluoro-3-methylbenzoic acid: Contains a carboxylic acid group instead of a thioester.
Uniqueness: S-4-Fluoro-3-methylphenylthioacetate is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
